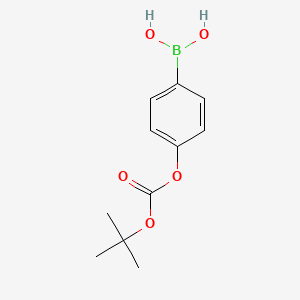

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

CAS No.: 380430-70-6

Cat. No.: VC1993421

Molecular Formula: C11H15BO5

Molecular Weight: 238.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380430-70-6 |

|---|---|

| Molecular Formula | C11H15BO5 |

| Molecular Weight | 238.05 g/mol |

| IUPAC Name | [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3 |

| Standard InChI Key | HZOYMUMPDHVQOH-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O |

Introduction

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid typically involves the protection of 4-hydroxyphenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine. This reaction proceeds under mild conditions and can yield the desired product with high purity when properly optimized.

The typical synthetic pathway can be summarized in several steps:

-

Dissolution of 4-hydroxyphenylboronic acid in an appropriate organic solvent (typically tetrahydrofuran or dichloromethane)

-

Addition of a base (commonly triethylamine) to deprotonate the hydroxyl group

-

Addition of di-tert-butyl dicarbonate with stirring at ambient temperature

-

Purification through recrystallization or column chromatography techniques

This approach provides a straightforward method for obtaining the compound in laboratory settings for research and development purposes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic pathways but at a larger scale. Automated reactors and continuous flow systems are typically employed to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs, making the compound accessible for various applications in pharmaceutical and materials industries.

Factors influencing industrial production include:

-

Temperature control during the protection step

-

Stoichiometry optimization to minimize excess reagent usage

-

Solvent selection based on environmental and safety considerations

-

Purification techniques adaptable to large-scale operations

Purification Techniques

Purification of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid can be achieved through various techniques depending on the required purity level and scale of production. Common purification methods include:

-

Recrystallization from appropriate solvent systems (often ethyl acetate/hexane mixtures)

-

Column chromatography using silica gel as the stationary phase

-

Preparative HPLC for higher purity requirements and analytical purposes

These purification processes ensure that the compound meets the purity standards necessary for its intended applications, particularly in pharmaceutical synthesis where impurity profiles are strictly controlled.

Chemical Reactivity and Reactions

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and aryl or vinyl halides. The presence of the Boc protecting group provides additional stability during these reactions while maintaining the reactivity of the boronic acid group.

The general mechanism of Suzuki-Miyaura coupling involving this compound includes:

-

Oxidative addition of the aryl halide to the palladium catalyst

-

Transmetalation involving the boronic acid moiety

-

Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This reaction has been particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials, offering advantages such as mild reaction conditions and high functional group tolerance.

Other Chemical Transformations

Beyond cross-coupling reactions, (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid can undergo various chemical transformations that exploit either the boronic acid functionality or the protected phenol group:

-

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative, often using hydrogen peroxide or sodium perborate under mild conditions.

-

Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) to yield the corresponding hydroxyphenylboronic acid.

-

Formation of boronate esters: The boronic acid can react with diols to form cyclic boronate esters, a property utilized in saccharide detection and other sensing applications.

These diverse reaction pathways contribute to the compound's versatility in synthetic organic chemistry.

Applications in Organic Synthesis

Role in Pharmaceutical Development

In medicinal chemistry, (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid plays a significant role in the design and synthesis of new drug candidates. Its utility in Suzuki-Miyaura cross-coupling reactions makes it invaluable for constructing complex molecular frameworks found in pharmaceutical compounds.

The compound aids in targeting specific biological pathways, contributing to the development of novel therapeutic agents. Its reactivity profile allows for selective modifications of drug scaffolds, enabling the fine-tuning of pharmacological properties. The presence of the Boc protecting group provides orthogonal protection strategies in multistep syntheses of complex drug molecules.

Applications in Material Science

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is applied in the creation of functional materials, such as sensors and catalysts. Its ability to form stable covalent bonds and participate in various chemical transformations makes it valuable in the development of advanced materials with specific properties.

In material science applications, this compound contributes to:

-

Development of chemical sensors, particularly those designed for saccharide detection

-

Creation of specialized catalysts for organic reactions

-

Synthesis of novel polymers and materials with custom properties

-

Development of nanotechnology applications benefiting from boronic acid chemistry

Use in Bioconjugation Techniques

The compound is utilized in bioconjugation techniques, helping to attach biomolecules to surfaces or other molecules. This capability enhances the development of targeted therapies and diagnostic tools. The boronic acid group's ability to form reversible covalent bonds with diol-containing compounds makes it particularly useful for attaching biomolecules in a controlled manner.

Applications in bioconjugation include:

-

Development of targeted drug delivery systems

-

Creation of diagnostic tools for disease detection

-

Immobilization of enzymes and other proteins on solid supports

-

Production of biosensors with enhanced specificity and sensitivity

Biochemical Properties and Interactions

Interaction with Diol-Containing Compounds

A key biochemical property of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is its ability to form reversible covalent bonds with compounds containing diol functional groups. This interaction is central to many of its applications in biochemistry and related fields.

The boronic acid group can form cyclic boronate esters with 1,2- or 1,3-diols through a condensation reaction. This reaction is reversible, allowing for dynamic interactions that can respond to environmental changes such as pH or the presence of competing binding partners.

Role in Saccharide Detection

The ability of boronic acids to reversibly bind diol functional groups has been utilized in the detection of saccharides. (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid can form stable complexes with various sugars, making it useful in developing sensors and assays for carbohydrate detection and quantification.

This property is particularly valuable in:

-

Development of glucose sensors for diabetes management

-

Detection and quantification of other biologically relevant saccharides

-

Creation of molecular recognition systems for carbohydrates in biological samples

Enzyme Inhibition Capabilities

While specific information on enzyme inhibition by (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is limited in the available literature, boronic acids in general are known to inhibit certain enzymes by forming covalent bonds with hydroxyl groups in their active sites. This property can be exploited in the development of enzyme inhibitors for therapeutic applications, particularly against serine proteases and other hydrolytic enzymes.

Comparative Analysis with Similar Compounds

Comparison with Other Boronic Acids

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid can be compared with other boronic acid derivatives to understand its unique properties and applications in context.

Table 2. Comparison of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid with Similar Compounds

Advantages and Limitations

Advantages of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid include:

-

The presence of the Boc protecting group provides stability while maintaining reactivity of the boronic acid

-

Versatility in various chemical transformations across synthetic pathways

-

Compatibility with a wide range of reaction conditions in organic synthesis

-

Utility in biological applications due to its ability to interact with diol-containing compounds

Limitations include:

-

Sensitivity to acidic conditions that can remove the Boc group prematurely

-

Limited solubility in aqueous systems, potentially restricting biological applications

-

Need for special handling and storage conditions to maintain stability

-

Potential for protodeboronation (loss of the boronic acid group) under certain reaction conditions

Current Research Trends

Current research involving (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid focuses on:

-

Development of novel synthetic methodologies utilizing the compound

-

Exploration of its potential in drug discovery, particularly for targeted therapies

-

Application in advanced materials, especially in sensor development

-

Investigation of its utility in bioconjugation techniques for medical diagnostics and therapeutics

The compound's role in boronic acid-mediated reactions, such as the ortho-specific hydroxyalkylation of phenols by aldehydes, continues to be an area of interest in organic synthesis research.

Future Perspectives and Research Directions

Based on current trends and applications, future research directions for (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid may include:

-

Development of more efficient synthetic routes with higher yields and lower environmental impact

-

Exploration of novel cross-coupling methodologies beyond traditional Suzuki reactions

-

Investigation of its potential in emerging fields such as click chemistry and bioorthogonal conjugation

-

Application in the development of smart materials that respond to specific stimuli

-

Integration into drug delivery systems, particularly those targeting saccharide-rich environments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume